molecular formula C17H20F3N5O B2920502 2-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2320924-12-5

2-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2920502
CAS No.: 2320924-12-5
M. Wt: 367.376
InChI Key: XKSHTNMSCNTINM-UHFFFAOYSA-N
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Description

2-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound featuring a pyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process may include:

    Formation of the Pyrimidine Core: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Functional Group Addition: The dimethylpyrimidinyl and trifluoromethyl groups are introduced through specific reactions, often involving reagents like trifluoromethyl iodide and dimethyl sulfate.

    Piperidine Ring Formation: The piperidine ring is synthesized and then attached to the pyrimidine core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of pyrimidine derivatives on biological systems, including their interactions with proteins and nucleic acids.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance its metabolic stability and binding affinity to certain targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4,5-dimethyl-6-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O/c1-11-12(2)22-10-23-15(11)26-9-13-4-7-25(8-5-13)16-21-6-3-14(24-16)17(18,19)20/h3,6,10,13H,4-5,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSHTNMSCNTINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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